
(2-Aminocyclohexyl)methanol
Overview
Description
(2-Aminocyclohexyl)methanol (CAS: 5691-21-4) is a cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group on adjacent carbon atoms. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol), and it exists predominantly in the trans stereoisomeric form due to steric and electronic preferences . This compound is a chiral building block in organic synthesis, particularly in pharmaceuticals, where its amino and hydroxyl groups enable diverse functionalization .
The hydrochloride salt form (CAS: 28250-45-5, molecular weight: 165.66 g/mol) enhances solubility in polar solvents and stability, making it advantageous for drug formulation . Synthetically, it is prepared via reductive amination or DIBAL-H-mediated reductions, as demonstrated in protocols involving methyl aminobenzoate derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane Derivatives with Functional Group Variations
a) Cyclohexanemethanol (CAS: 100-49-2)
- Molecular Formula : C₇H₁₄O
- Molecular Weight : 114.19 g/mol
- Key Differences: Lacks the amino group, reducing reactivity and toxicity.
- Applications : Solvent for polar compounds and intermediate in polymer synthesis.
- Safety: Lower toxicity compared to amino-substituted analogs but requires handling precautions due to flammability (flash point: 62°C) .
b) (2-2-Dimethylcyclohexyl)methanol (CAS: 81980-07-6)
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Key Differences : Two methyl groups increase steric bulk and lipophilicity.
- Applications : Used in fragrance synthesis and as a surfactant precursor.
- Research : Enhanced thermal stability compared to unsubstituted analogs .
c) [1-(Aminomethyl)-2-methylcyclohexyl]methanol (CAS: 1860955-40-3)
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Key Differences: Additional methyl and aminomethyl groups create a branched structure.
- Applications : Investigated in peptide mimetics and chiral catalysts .
Aromatic Analogs
a) (2-Aminophenyl)methanol (CAS: 5344-90-1)
- Molecular Formula: C₇H₉NO
- Molecular Weight : 123.15 g/mol
- Key Differences : Aromatic ring introduces π-π interactions and electronic effects.
- Research : Forms hydrogen-bonded layers in crystal structures, relevant in materials science .
Hydrochloride Salts
a) (2-Aminocyclohexyl)methanol Hydrochloride (CAS: 28250-45-5)
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences: Enhanced solubility in polar solvents (e.g., water, methanol) compared to the free base.
- Applications : Preferred in drug formulation for improved bioavailability .
b) (1-Aminocyclohexyl)methanol Hydrochloride (CAS: 814254-62-1)
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences: Amino group positioned at C1 instead of C2 alters stereochemistry and reactivity.
- Research : Explored in neurological drug candidates targeting amine receptors .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Solvent Selection: Methanol is preferred over ethanol for synthesizing this compound derivatives due to cost and environmental factors .
- Stereochemical Impact : The trans isomer exhibits higher biological activity in drug candidates compared to cis analogs .
- Safety: Amino-substituted cyclohexanemethanols require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks .
Properties
IUPAC Name |
(2-aminocyclohexyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-92-2 | |
Record name | (2-aminocyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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